2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJIVFHFZELEL-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:
- Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .
Antimicrobial Activity
Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.
Research Findings
Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Benzimidazole derivatives have been shown to exhibit antitumor activity through various mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition can lead to cell death in rapidly dividing cancer cells.
- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Targeting Kinases : Certain derivatives have been identified as inhibitors of kinases involved in cancer signaling pathways, such as RAF kinases, which are implicated in several cancers including melanoma and colorectal cancer .
Case Studies
- Benzimidazole Derivatives in Breast Cancer : A study demonstrated that specific benzimidazole derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest .
- Non-Small Cell Lung Cancer (NSCLC) : Another research highlighted the efficacy of benzimidazole compounds against A549 NSCLC cells, showcasing their ability to induce apoptosis and inhibit key survival pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, which is a common trait among benzimidazole derivatives. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. This property is particularly relevant given the rising concerns over antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzimidazole ring or substituents on the phenyl group can significantly alter its potency and selectivity against different targets.
| Modification | Effect on Activity |
|---|---|
| Hydroxy group at position 3 | Enhances solubility and bioavailability |
| Alkene substitution on phenyl | Potentially increases interaction with target proteins |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in Compound 9) correlate with higher yields (73%) compared to electron-withdrawing groups (e.g., fluoro in Compound 147), though data for the latter are incomplete .
- Characterization : Most analogs rely on NMR and HRMS for structural confirmation. Crystallographic validation (e.g., SHELXL in ) is rare but provides unambiguous confirmation of hydrazone (E)-configuration .
Key Observations :
- Fluorinated Derivatives : Compound 148 (MIC = 64 µM) shows enhanced antibacterial activity over 147 (MIC = 128 µM), likely due to the stronger electron-withdrawing effect of -CF$_3$ improving membrane penetration .
- Role of Hydroxyl Groups : Hydroxyl-substituted analogs (e.g., ) may exhibit improved solubility and hydrogen-bonding interactions, though activity data are lacking.
Q & A
Advanced Question
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to COX-2/LOX using crystal structures (PDB: 5KIR, 3V92) .
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Question
- Solvent volume reduction : Transition from batch reflux to flow chemistry for safer, scalable reactions .
- Cost-effective purification : Replace column chromatography with fractional crystallization (methanol/water) .
- Reproducibility : Strict control of pH (4.5–5.5) and temperature (±2°C) during condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
